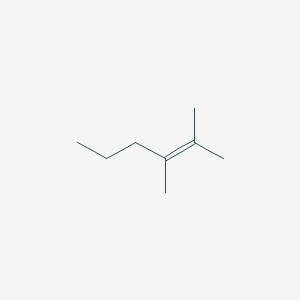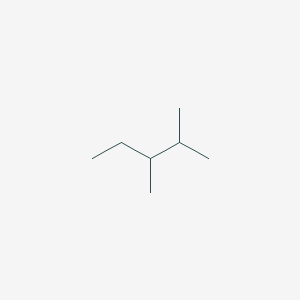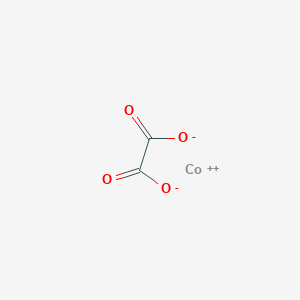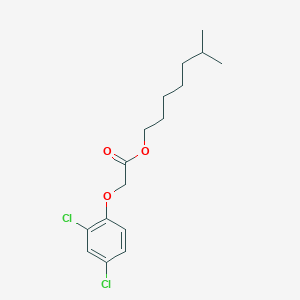
2,6-Di-tert-butylnaphthalene
Übersicht
Beschreibung
2,6-Di-tert-butylnaphthalene is an organic compound with the molecular formula C18H24 . It is a colorless solid .
Synthesis Analysis
2,6-Di-tert-butylnaphthalene can be synthesized from the condensation of naphthalene and chloro-tert-butane .Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butylnaphthalene consists of a naphthalene core with two tert-butyl groups attached at the 2 and 6 positions .Physical And Chemical Properties Analysis
2,6-Di-tert-butylnaphthalene has a density of 0.9±0.1 g/cm3, a boiling point of 335.1±12.0 °C at 760 mmHg, and a flash point of 165.2±10.3 °C . It has a molar refractivity of 80.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Crystallography and Material Properties
2,6-Di-tert-butylnaphthalene has been extensively studied for its unique properties in crystallography. Two distinct polymorphs of this compound have been identified, revealing significant variations in the environments of the tert-butyl groups within their crystal structures. This has been comprehensively characterized through a combination of low-frequency 1H NMR spin–lattice relaxation rate measurements and conventional crystallographic structure determinations. The structural and dynamic differences between these polymorphs have significant implications in the field of material science, particularly in understanding the role of intermolecular forces in polymorphism (Rheingold et al., 2000).
Catalysis and Chemical Synthesis
In the domain of chemical synthesis, 2,6-Di-tert-butylnaphthalene plays a crucial role as an intermediate product. It's produced through the regioselective dialkylation of naphthalene, a process optimized to yield high selectivity and purity, demonstrating its importance in synthetic chemistry and industrial applications (Smith & Roberts, 2000). Furthermore, advancements in catalysis technology, particularly in altering the porosity and acidity of certain zeolites, have led to improved catalytic performance in producing 2,6-Di-tert-butylnaphthalene, indicating its value in the synthesis of advanced materials like polyethylene naphthalate (PEN) (Huang et al., 2019).
Thermodynamic and Luminescence Properties
The thermodynamic stability and fluorescence properties of 2,6-Di-tert-butylnaphthalene have also been a subject of significant research interest. The determination of molar enthalpies of combustion and vapor pressures, along with fluorescence spectroscopy measurements, has provided insights into the compound’s thermodynamic characteristics and optical properties. These findings have broad implications, ranging from materials science to the development of luminescent materials (Santos et al., 2016).
Safety and Hazards
When handling 2,6-Di-tert-butylnaphthalene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it’s used to synthesize.
Pharmacokinetics
It’s known that the compound is a solid crystal at room temperature, with a melting point of 148°c . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
The action of 2,6-Di-tert-butylnaphthalene can be influenced by various environmental factors. For instance, its physical properties, such as being a solid crystal at room temperature and having a melting point of 148°C , could affect its stability and efficacy under different environmental conditions.
Eigenschaften
IUPAC Name |
2,6-ditert-butylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGXZNWUOXLMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192299 | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butylnaphthalene | |
CAS RN |
3905-64-4 | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3905-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003905644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,6-di-tert-butylnaphthalene interesting from a structural and dynamic perspective?
A1: 2,6-di-tert-butylnaphthalene exhibits polymorphism, meaning it can exist in different crystalline forms. Two polymorphs have been extensively studied [, ]. Interestingly, these polymorphs display significantly different dynamic behaviors despite subtle structural variations observed through X-ray diffraction and 13C MAS NMR spectroscopy []. These differences in dynamics are reflected in 1H NMR spin-lattice relaxation measurements []. This makes 2,6-di-tert-butylnaphthalene an intriguing subject for studying the impact of intermolecular forces on molecular structure and dynamics in the solid state.
Q2: How does the polymorphic nature of 2,6-di-tert-butylnaphthalene affect its characterization?
A2: The existence of polymorphs requires careful consideration during characterization. For instance, 1H NMR spin-lattice relaxation rate measurements, coupled with traditional crystallography, are crucial for distinguishing between polymorphs with varying numbers of crystallographically independent tert-butyl groups []. Understanding the presence of different polymorphs, and their potential interconversion under experimental conditions, is vital for accurate interpretation of spectroscopic and physical data.
Q3: Has 2,6-di-tert-butylnaphthalene demonstrated potential in any specific applications?
A3: Research suggests 2,6-di-tert-butylnaphthalene could be a valuable component in asphaltene stabilization []. Additionally, a study demonstrated the highly regioselective di-tert-amylation of naphthalene over a reusable H-mordenite zeolite catalyst, resulting in a significant yield of 2,6-di-tert-butylnaphthalene alongside other dialkylnaphthalenes []. This finding highlights its potential use in synthesizing specific alkylnaphthalene derivatives, which could have various industrial applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)












